molecular formula C11H10N2S<br>C10H7NHCSNH2<br>C11H10N2S B1665576 1-(1-Naphthyl)-2-thiourea CAS No. 86-88-4

1-(1-Naphthyl)-2-thiourea

Cat. No.: B1665576
CAS No.: 86-88-4
M. Wt: 202.28 g/mol
InChI Key: PIVQQUNOTICCSA-UHFFFAOYSA-N
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Description

1-(1-Naphthyl)-2-thiourea is an organic compound that belongs to the class of thioureas. It is characterized by the presence of a naphthyl group attached to the thiourea moiety. This compound is of significant interest due to its diverse applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(1-Naphthyl)-2-thiourea can be synthesized through several methods. One common approach involves the reaction of 1-naphthylamine with carbon disulfide and an alkylating agent under basic conditions. The reaction typically proceeds as follows: [ \text{C}{10}\text{H}{7}\text{NH}{2} + \text{CS}{2} + \text{R}\text{X} \rightarrow \text{C}{10}\text{H}{7}\text{NHCSNR} ]

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: 1-(1-Naphthyl)-2-thiourea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfonyl derivatives.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: It can participate in nucleophilic substitution reactions, where the thiourea group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Nucleophiles such as amines or alcohols can be used under appropriate conditions.

Major Products Formed:

    Oxidation: Sulfonyl derivatives.

    Reduction: Amines or other reduced forms.

    Substitution: Various substituted thiourea derivatives.

Scientific Research Applications

1-(1-Naphthyl)-2-thiourea has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research has explored its use in developing therapeutic agents for various diseases.

    Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(1-Naphthyl)-2-thiourea involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

    1-Naphthylamine: Shares the naphthyl group but lacks the thiourea moiety.

    1-Naphthol: Contains a hydroxyl group instead of the thiourea group.

    1-Naphthyl isothiocyanate: Similar structure but with an isothiocyanate group.

Uniqueness: 1-(1-Naphthyl)-2-thiourea is unique due to the presence of both the naphthyl and thiourea groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its diverse applications in different fields make it a compound of significant interest.

Properties

IUPAC Name

naphthalen-1-ylthiourea
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InChI

InChI=1S/C11H10N2S/c12-11(14)13-10-7-3-5-8-4-1-2-6-9(8)10/h1-7H,(H3,12,13,14)
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InChI Key

PIVQQUNOTICCSA-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2NC(=S)N
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Molecular Formula

C11H10N2S, Array
Record name ANTU
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DSSTOX Substance ID

DTXSID8020919
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Molecular Weight

202.28 g/mol
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Physical Description

Antu appears as white crystal or powder; technical product is gray powder. Has no odor but a bitter taste. Used primarily as a rodenticide for control of adult Norway rats. Not produced commercially in the U.S. (EPA, 1998), White crystalline or gray, odorless powder. [rodenticide], WHITE ODOURLESS CRYSTALLINE POWDER.
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Boiling Point

Decomposes (NIOSH, 2023), Decomposes
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Flash Point

May burn but will not ignite readily (EPA, 1998)
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Solubility

0.06 % (NIOSH, 2023), In water, 600 mg/L at 25 °C, Solubility in acetone = 2.43 g/100 mL; in triethylene glycol = 8.6 g/100 mL; fairly soluble in hot alcohol, Slightly soluble in ethanol, ethyl ether, acetone, Very slightly soluble in most organic solvents, Solubility in water: none, 0.06%
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Density

Specific Gravity (water= 1): Greater than 1, >1 g/cm³
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Vapor Density

6.99 (EPA, 1998) - Heavier than air; will sink (Relative to Air)
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Vapor Pressure

0 mmHg at 77 °F (EPA, 1998), Low
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Impurities

Suggestions that the presence of an impurity in ANTU, beta-naphthylamine, may increase risk of bladder cancer, remain unsubstantionated.
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Color/Form

Prisms from alcohol, Colorless ... solid, White, crystalline or gray powder

CAS No.

86-88-4
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Melting Point

388 °F (EPA, 1998), 198 °C, 388 °F
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does 1-(1-Naphthyl)-2-thiourea interact with enzymes, and what are the downstream effects?

A1: this compound is a known inhibitor of flavin-containing monooxygenases (FMOs) [, , ]. It exerts its inhibitory effect by competing with substrates for the active site of these enzymes. FMOs are involved in the oxidation of various xenobiotics, including drugs and toxins. By inhibiting FMOs, this compound can alter the metabolism and clearance of these compounds. For example, it was shown to inhibit the S-oxidation of flosequinan sulfide by rat hepatic FMO1A1 expressed in yeast [].

Q2: What is the significance of understanding the stereochemistry of this compound's interaction with enzymes?

A3: Research has shown that the stereochemistry of enzyme substrates can significantly influence their interaction with FMOs [, ]. For example, rat hepatic FMO1 expressed in yeast exhibited stereoselective S-oxidation activity towards (+)-cis-3,5-dimethyl-2-(3-pyridyl)thiazolidin-4-one hydrochloride, a substrate with chiral centers []. While the provided research doesn't directly investigate the stereochemical aspects of this compound's binding, understanding such interactions could be crucial for designing more potent and selective FMO inhibitors.

Q3: Are there any studies exploring the structure-activity relationship (SAR) of this compound and its analogs in the context of enzyme inhibition?

A3: The provided research focuses primarily on this compound's inhibitory effects. While there's no mention of specific SAR studies for this compound, exploring structural modifications could provide valuable insights. For example, altering the naphthyl group or the thiourea moiety might influence its binding affinity and selectivity towards different FMO isoforms or other enzymes.

Q4: What are the implications of using this compound in in vitro studies involving FMOs?

A5: Researchers often utilize this compound to differentiate between FMO and cytochrome P450-mediated reactions in in vitro studies [, ]. By selectively inhibiting FMO activity, researchers can pinpoint the specific enzymes responsible for metabolizing a compound of interest. This is particularly important when studying drug metabolism, as understanding the enzymes involved is crucial for predicting drug-drug interactions and potential toxicity.

Q5: Beyond its role as an enzyme inhibitor, are there other applications or research areas where this compound is relevant?

A6: While the provided research highlights this compound's role as an enzyme inhibitor, it's worth noting that thiourea derivatives, in general, exhibit a wide range of biological activities []. Further research might explore potential applications of this compound in other fields, such as material science or as a building block for synthesizing more complex molecules with desired properties.

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